molecular formula C19H21N5O5 B2688637 ethyl 3-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887454-86-6

ethyl 3-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2688637
CAS RN: 887454-86-6
M. Wt: 399.407
InChI Key: OXIIJVXQZGXGGD-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazopurinone, which is a type of purine. Purines are biologically significant and are found in many biological molecules such as DNA, RNA, and ATP . The furan-2-ylmethyl group attached to the molecule suggests that it has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and require a deep understanding of organic chemistry. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure analysis would require more specific information or experimental data such as NMR, IR, or X-ray crystallography. These techniques could provide detailed information about the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its reactivity. The presence of the imidazopurinone and furan rings suggests that it might undergo reactions typical of these types of structures .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .

Scientific Research Applications

Antimicrobial Activity

Research on structurally related compounds has shown potential antimicrobial activity. For instance, the synthesis and antimicrobial activity of certain thiazolidin-4-ones, which react with ethyl(3-aryl-2-bromo)propanoate, have been explored. These compounds exhibit antimicrobial properties, particularly when specific substituents are present, highlighting the potential of similar structures in antimicrobial applications (В. М. Цялковский et al., 2005).

Angiogenesis Inhibition

The synthesis and pharmacological evaluation of analogues to SU-5416, a known angiogenesis inhibitor, including compounds with furan rings, have been reported. Such studies underline the relevance of furan derivatives in the development of new therapeutic agents targeting angiogenesis, which is crucial in cancer treatment and other diseases (Emmanuelle Braud et al., 2003).

Photoinduced Direct Oxidative Annulation

Research on the photoinduced direct oxidative annulation of certain diones and propanoates has led to the creation of highly functionalized polyheterocyclic compounds. This highlights the potential of using ethyl 3-(furan-2-ylmethyl) derivatives in photochemical reactions to synthesize complex molecular structures, which could have applications in material science and organic synthesis (Jin Zhang et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological or chemical context in which this compound is used. For example, if it’s a drug, the mechanism of action would involve its interaction with biological targets .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling any chemical compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity given the presence of the imidazopurinone and furan rings .

properties

IUPAC Name

ethyl 3-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-4-28-14(25)7-8-22-17(26)15-16(21(3)19(22)27)20-18-23(12(2)10-24(15)18)11-13-6-5-9-29-13/h5-6,9-10H,4,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIIJVXQZGXGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=CO4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate

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